3,5-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 3,5-dimethylbenzamide group and at position 5 with a sulfanyl-linked carbamoyl-methyl-oxolane moiety. The thiadiazole ring is a heterocyclic scaffold known for diverse bioactivities, including antimicrobial and insecticidal properties . Crystallographic studies of related thiadiazole derivatives suggest planar or butterfly-like conformations depending on substituents, which influence intermolecular interactions and crystal packing .
Properties
IUPAC Name |
3,5-dimethyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-11-6-12(2)8-13(7-11)16(24)20-17-21-22-18(27-17)26-10-15(23)19-9-14-4-3-5-25-14/h6-8,14H,3-5,9-10H2,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRNWKLAZLWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS Number: 893153-92-9) is a complex organic compound featuring a thiadiazole moiety known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. Its structure includes a benzamide linked to a thiadiazole ring and an oxolan group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S₂ |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 893153-92-9 |
Biological Activity Overview
Research indicates that compounds containing thiadiazole and related structures exhibit significant pharmacological properties, including:
- Antitumor Activity : Compounds similar to 3,5-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiadiazole derivatives can inhibit DNA synthesis and induce apoptosis in cancer cells .
- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess antimicrobial activity against several pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes and inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be relevant in treating conditions like arthritis and other inflammatory diseases .
The mechanisms through which 3,5-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exerts its biological effects include:
- Inhibition of Key Enzymes : Thiadiazole derivatives often inhibit enzymes such as carbonic anhydrase and phosphodiesterases, which play vital roles in cellular signaling and metabolism .
- Interaction with DNA : These compounds can intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (e.g., HeLa and A549). The results indicated that compounds with similar structural features to 3,5-dimethyl-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of thiadiazole derivatives against Mycobacterium tuberculosis. The study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antitubercular drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
Key structural variations among analogs include:
- Core heterocycle : Thiadiazole vs. oxadiazole or thiazole.
- Substituents : Aromatic (benzamide, phenyl), aliphatic (oxolane, methyl), or functional groups (sulfanyl, carbamoyl).
- Biological activity : Correlations between substituents and activity profiles.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
- Bioactivity : Thiadiazole derivatives with aromatic substituents (e.g., 3,5-dimethylphenyl) exhibit stronger insecticidal/fungicidal activities than aliphatic analogs . The oxolane group in the target compound may reduce toxicity while retaining efficacy.
- Synthetic Routes :
- The target compound likely requires coupling of pre-formed thiadiazole intermediates with oxolane-carbamoyl-methyl-sulfanyl groups, analogous to methods in .
- In contrast, oxadiazole derivatives (e.g., ) are synthesized via cyclization of thiosemicarbazides, highlighting divergent synthetic strategies for core heterocycles .
Physicochemical and Crystallographic Data
- Solubility : The oxolane moiety in the target compound may improve aqueous solubility compared to fully aromatic analogs like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine .
- Crystal Packing : The butterfly conformation in dual-thiadiazole derivatives results in distinct intermolecular interactions (e.g., C–H···N bonds) vs. the planar layers formed by intramolecular H-bonding in ’s compound .
Preparation Methods
Core Thiadiazole Ring Formation
The synthesis begins with the construction of the 1,3,4-thiadiazole scaffold. A validated method involves the cyclization of thiosemicarbazide with carbon disulfide (CS₂) under alkaline conditions. This reaction proceeds via the formation of a thiosemicarbazide intermediate, which undergoes intramolecular cyclization to yield 2-amino-5-mercapto-1,3,4-thiadiazole (Fig. 1A). The mechanism involves deprotonation of thiosemicarbazide by sodium hydroxide, followed by nucleophilic attack of the sulfur atom on the electrophilic carbon of CS₂, culminating in ring closure.
Reaction Conditions :
Functionalization of the Thiol Group
The 5-mercapto group on the thiadiazole ring undergoes nucleophilic substitution with 2-bromo-N-(oxolan-2-ylmethyl)acetamide to introduce the carbamoylmethylsulfanyl moiety. This step requires activation of the thiol group via deprotonation (using K₂CO₃ or triethylamine) to enhance nucleophilicity. The bromoacetamide derivative is synthesized by reacting oxolan-2-ylmethylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C.
Reaction Conditions :
Amide Coupling with 3,5-Dimethylbenzoyl Chloride
The final step involves acylation of the 2-amino group on the thiadiazole ring with 3,5-dimethylbenzoyl chloride. This reaction is facilitated by Schotten-Baumann conditions, where triethylamine neutralizes HCl generated during the coupling.
Reaction Conditions :
-
Reagents : 5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine, 3,5-dimethylbenzoyl chloride, triethylamine
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature, 6 h
Stepwise Synthesis and Intermediate Characterization
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
Procedure :
-
Dissolve thiosemicarbazide (10.2 g, 0.1 mol) in 100 mL ethanol/water (1:1).
-
Add CS₂ (7.6 mL, 0.12 mol) dropwise at 0°C.
-
Stir the mixture at 80°C for 4 h, then cool to room temperature.
-
Filter the precipitate and wash with cold ethanol.
Analytical Data :
Synthesis of 2-Bromo-N-(oxolan-2-ylmethyl)acetamide
Procedure :
-
Dissolve oxolan-2-ylmethylamine (5.8 g, 0.05 mol) in DCM (50 mL).
-
Add bromoacetyl bromide (9.1 g, 0.055 mol) dropwise at 0°C.
-
Stir for 3 h, then wash with NaHCO₃ solution and dry over MgSO₄.
Analytical Data :
Final Coupling Reaction
Procedure :
-
Dissolve 5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine (3.0 g, 0.01 mol) in THF (30 mL).
-
Add 3,5-dimethylbenzoyl chloride (1.8 g, 0.011 mol) and triethylamine (1.5 mL) at 0°C.
-
Stir for 6 h, then concentrate under reduced pressure.
Analytical Data :
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.52 (s, 2H, Ar–H), 4.12 (m, 1H, oxolan C2), 2.31 (s, 6H, CH₃).
Optimization of Reaction Conditions
Thiadiazole Cyclization
Thiol Substitution
-
Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, reducing side reactions.
-
Temperature : Reactions above 40°C promote disulfide formation, lowering yield.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Catalytic Improvements
-
Catalyst : Immobilized lipases for amide coupling reduce waste and improve atom economy.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
The synthesis involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:
- Cyclization : Thiosemicarbazides are cyclized under acidic conditions (e.g., H₂SO₄) to form the thiadiazole ring.
- Sulfanyl Group Introduction : Nucleophilic substitution at the 5-position of thiadiazole using mercapto-carbamoylmethyl derivatives.
- Amide Coupling : The benzamide moiety is introduced via carbodiimide-mediated coupling (EDC/HOBt) in DMF at 0–25°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity.
Characterization via ¹H/¹³C NMR and LC-MS confirms structural integrity .
Basic: Which spectroscopic and analytical techniques are essential for characterization?
Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carbamoyl carbonyls (δ 165–170 ppm).
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 460.1234).
- X-ray Crystallography : SHELXL refinement resolves absolute configuration for crystalline samples .
Advanced: How can reaction yields be optimized during the sulfanyl-group incorporation?
Answer:
- Stoichiometry : Use 1.2 equivalents of the mercapto-carbamoylmethyl reagent to drive the reaction.
- Solvent : Anhydrous DMF enhances nucleophilicity of the thiolate intermediate.
- Temperature : Maintain 0–5°C to minimize disulfide byproduct formation.
- Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quench with ice-water to terminate the reaction. Post-purification via flash chromatography improves yields to >70% .
Advanced: How to resolve discrepancies in biological activity data across enzymatic and cellular assays?
Answer:
- Permeability Assessment : Perform parallel assays with Caco-2 cell monolayers to evaluate membrane penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd < 1 µM).
Cross-reference SAR data from analogs (e.g., trifluoromethyl or morpholine substitutions) to identify critical functional groups .
Advanced: What crystallographic challenges arise, and how are they addressed?
Answer:
- Crystal Quality : Flexible oxolane and carbamoyl groups induce disorder. Mitigate via slow vapor diffusion (ether/DCM) and seeding.
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<0.8 Å) data.
- Refinement : SHELXL’s TWIN and RIGU commands model twinning and rigid-body motions. Final R1 values <5% ensure accuracy .
Advanced: How can computational methods predict off-target interactions?
Answer:
- Docking Studies : AutoDock Vina screens against kinase or protease libraries (e.g., PDB entries 2ITO, 4R3M).
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess hydrogen bond retention.
- QSAR Models : Train on thiadiazole datasets (IC50, logP) to predict ADMET properties. Validate with in vitro cytochrome P450 inhibition assays .
Advanced: Strategies to improve aqueous solubility for in vivo studies?
Answer:
- Formulation : Nanoemulsions (100–200 nm) using DSPE-PEG or β-cyclodextrin enhance solubility 10-fold.
- Derivatization : Introduce sulfonate (–SO3H) at the benzamide para-position via electrophilic substitution.
- Vehicle : Administer as a 10% DMSO/30% PEG-400/saline solution for IP dosing. Monitor plasma exposure via LC-MS/MS over 24h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
